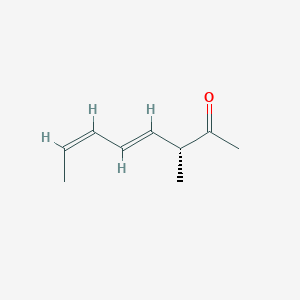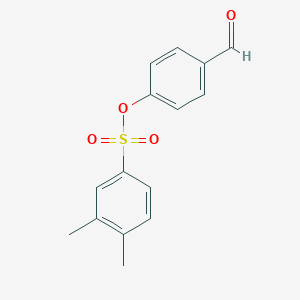
4-Formylphenyl 3,4-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylphenyl 3,4-dimethylbenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a sulfonate ester of 4-formylphenyl and 3,4-dimethylbenzenesulfonic acid. This compound is known for its ability to inhibit the activity of certain enzymes, making it an important tool for studying biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 4-Formylphenyl 3,4-dimethylbenzenesulfonate involves the covalent modification of the target enzyme. This compound reacts with a specific amino acid residue on the enzyme, forming a stable adduct that inhibits the enzyme activity. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Formylphenyl 3,4-dimethylbenzenesulfonate are dependent on the specific enzyme being targeted. Inhibition of PTP1B, for example, has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. This suggests that this compound may have potential therapeutic applications in the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Formylphenyl 3,4-dimethylbenzenesulfonate in lab experiments include its specificity for certain enzymes and its ability to form stable adducts with these enzymes. This makes it a useful tool for studying the biochemical and physiological effects of enzyme inhibition. However, the limitations of this compound include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving 4-Formylphenyl 3,4-dimethylbenzenesulfonate. One potential area of research is the development of more specific inhibitors for certain enzymes, which could lead to the development of new therapeutic agents for various diseases. Another area of research is the exploration of the physiological effects of this compound in different animal models, which could provide further insights into its potential therapeutic applications. Finally, the development of more efficient synthesis methods for this compound could make it more widely available for scientific research.
Synthesemethoden
The synthesis of 4-Formylphenyl 3,4-dimethylbenzenesulfonate involves the reaction of 4-formylphenol with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonate ester can be purified by various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Formylphenyl 3,4-dimethylbenzenesulfonate has been used in various scientific research applications. It is commonly used as an inhibitor of certain enzymes such as tyrosine phosphatases and protein tyrosine kinases. This compound has been found to be particularly effective in inhibiting the activity of the enzyme PTP1B, which is involved in the regulation of glucose metabolism and insulin signaling. This makes it a potential target for the treatment of diabetes and other metabolic disorders.
Eigenschaften
CAS-Nummer |
124852-63-7 |
|---|---|
Produktname |
4-Formylphenyl 3,4-dimethylbenzenesulfonate |
Molekularformel |
C15H14O4S |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
(4-formylphenyl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C15H14O4S/c1-11-3-8-15(9-12(11)2)20(17,18)19-14-6-4-13(10-16)5-7-14/h3-10H,1-2H3 |
InChI-Schlüssel |
OLCBLUAQTALRRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)C |
Synonyme |
Benzenesulfonic acid, 3,4-dimethyl-, 4-formylphenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
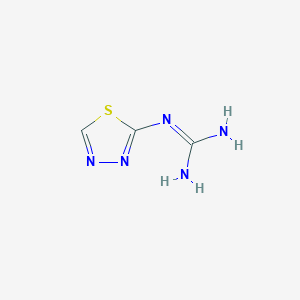
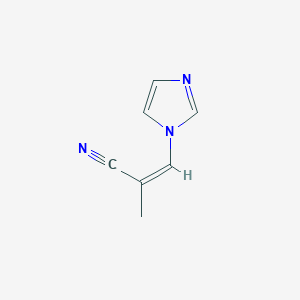
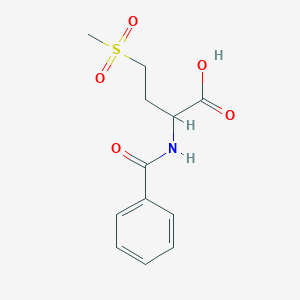
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
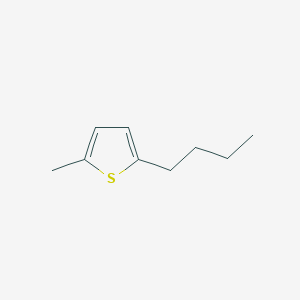
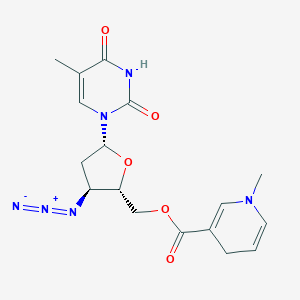
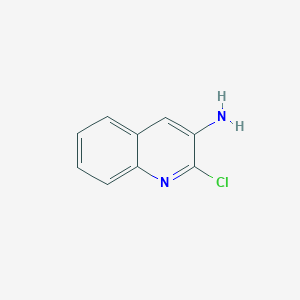
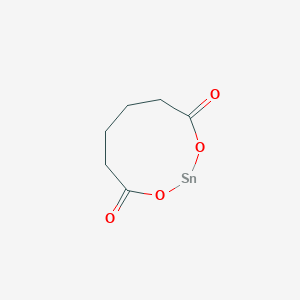
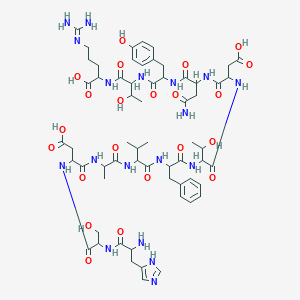
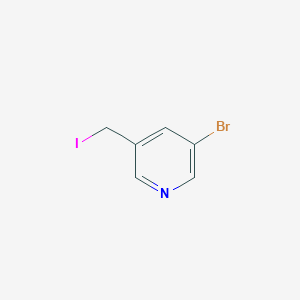
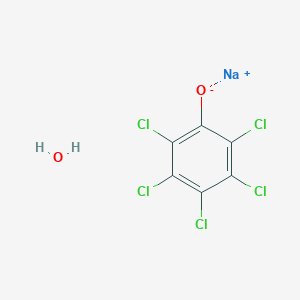
![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)
